
2-Methoxypent-4-ynal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-pent-4-ynal is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of a methoxy group (-OCH3) attached to a pent-4-ynal backbone, which includes an aldehyde group (-CHO) and a triple bond between the fourth and fifth carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-pent-4-ynal can be achieved through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate, which is then oxidized to yield the desired aldehyde.
Another method involves the use of 4-penten-2-ynal as a starting material. This compound can be synthesized through a short process with high yield, involving the transformation of singly bound oxygen functional groups to carbonyl groups .
Industrial Production Methods
Industrial production of 2-Methoxy-pent-4-ynal typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
2-Methoxy-pent-4-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Methoxy-pent-4-ynal has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity and functional groups.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-Methoxy-pent-4-ynal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its aldehyde group is particularly reactive, allowing it to form covalent bonds with amino acids in proteins, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
類似化合物との比較
Similar Compounds
- 2-Methoxy-pent-3-ynal
- 2-Methoxy-but-3-ynal
- 2-Methoxy-hex-4-ynal
Uniqueness
2-Methoxy-pent-4-ynal is unique due to its specific combination of functional groups and the position of the triple bond. This structure imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the methoxy group at the second carbon and the triple bond between the fourth and fifth carbons make it particularly suitable for certain synthetic applications and biological studies .
特性
分子式 |
C6H8O2 |
|---|---|
分子量 |
112.13 g/mol |
IUPAC名 |
2-methoxypent-4-ynal |
InChI |
InChI=1S/C6H8O2/c1-3-4-6(5-7)8-2/h1,5-6H,4H2,2H3 |
InChIキー |
YIDQIDDFFJBQRI-UHFFFAOYSA-N |
正規SMILES |
COC(CC#C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


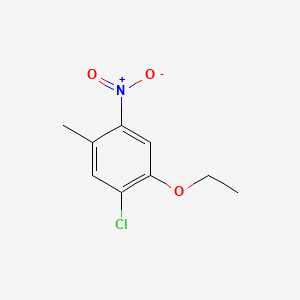
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)

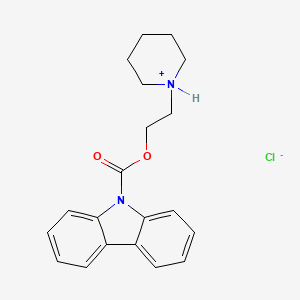
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)
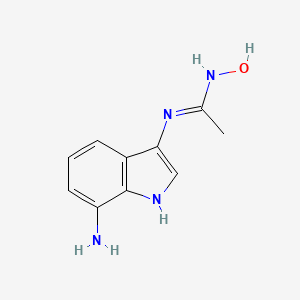
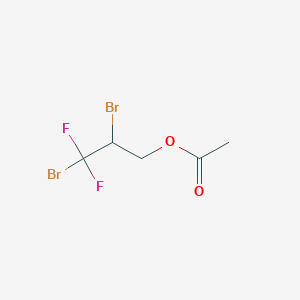
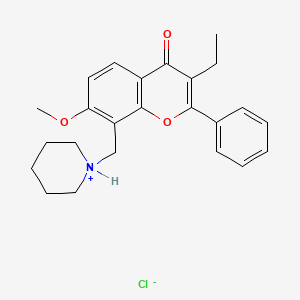

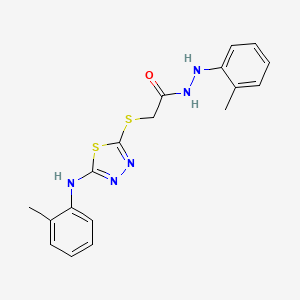
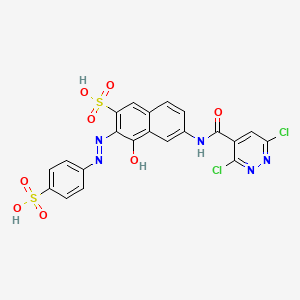
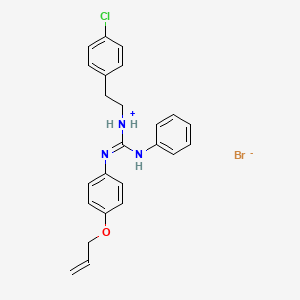
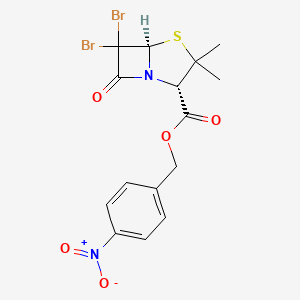
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
